molecular formula C19H20FNO2 B6419661 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide CAS No. 1091049-58-9

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide

Cat. No.: B6419661
CAS No.: 1091049-58-9
M. Wt: 313.4 g/mol
InChI Key: AOBKOHAMWDQGTE-UHFFFAOYSA-N
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Description

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is a chemical compound with a complex structure that includes a fluorophenyl group, an oxane ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the oxane ring and the fluorophenyl group. The oxane ring can be synthesized through a series of cyclization reactions, while the fluorophenyl group is introduced via electrophilic aromatic substitution. The final step involves the coupling of the oxane ring with the fluorophenyl group and the benzamide moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide can be compared with other similar compounds, such as:

    2-fluoro-N-[[4-(4-fluorophenyl)-4-oxanyl]methyl]benzamide: Another compound with a similar structure but different substitution pattern.

    3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide: A brominated derivative with potentially different reactivity and applications.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c20-17-8-6-16(7-9-17)19(10-12-23-13-11-19)14-21-18(22)15-4-2-1-3-5-15/h1-9H,10-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBKOHAMWDQGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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